REACTION_CXSMILES
|
[NH:1]1[CH:5]([C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7])[CH2:4][CH:3]=[N:2]1.C([BH3-])#N.[Na+].[CH:17]1[CH:22]=[CH:21][C:20]([CH2:23][O:24][C:25](Cl)=[O:26])=[CH:19][CH:18]=1>C(O)(=O)C>[N:2]1([C:25]([O:24][CH2:23][C:20]2[CH:21]=[CH:22][CH:17]=[CH:18][CH:19]=2)=[O:26])[CH2:3][CH2:4][CH:5]([C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7])[NH:1]1 |f:1.2|
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Name
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1,1-dimethylethyl 4,5-dihydro-1H-pyrazole-5-carboxylate
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Quantity
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5 g
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Type
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reactant
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Smiles
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N1N=CCC1C(=O)OC(C)(C)C
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Name
|
|
Quantity
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75 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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3.69 g
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Type
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reactant
|
Smiles
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C(#N)[BH3-].[Na+]
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Name
|
|
Quantity
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2.1 mL
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Type
|
reactant
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Smiles
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C1=CC=C(C=C1)COC(=O)Cl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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After 30 min. the reaction mixture was concentrated
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Duration
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30 min
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Type
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ADDITION
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Details
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The intermediate was diluted with ethyl acetate and basified with sat. Na2CO3
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Type
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DRY_WITH_MATERIAL
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Details
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The ethyl acetate was dried over sodium sulfate
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
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ADDITION
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Details
|
The intermediate was diluted with tetrahydrofuran (THF) (75 mL), and triethylamine
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Type
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ADDITION
|
Details
|
was added (8.19 mL, 58.8 mmol)
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Type
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FILTRATION
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Details
|
the organic salts were filtered
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Type
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CUSTOM
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Details
|
the crude product was purified by silica gel column
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Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(NC(CC1)C(=O)OC(C)(C)C)C(=O)OCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 9.14 mmol | |
AMOUNT: MASS | 2.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 62.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |